
2-Chloro-6-(trifluoromethyl)nicotinoyl chloride
Vue d'ensemble
Description
2-Chloro-6-(trifluoromethyl)nicotinoyl chloride is a chemical compound with the CAS Number: 1186306-84-2. It has a molecular weight of 244 and its IUPAC name is 2-chloro-6-(trifluoromethyl)nicotinoyl chloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H . This indicates that the compound has a complex structure with multiple functional groups including a chloride, a trifluoromethyl group, and a nicotinoyl group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 244 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
- Synthesis of Anti-Infective Agents: Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of novel anti-infective agents, can be produced through a process involving trifluoromethylation of aryl iodide. This method emphasizes a safe and economical approach (Mulder et al., 2013).
- Organotin Compounds Synthesis: The reaction of 2,6-diacetylpyridine nicotinoyl- and isonicotinoylhydrazones with tri- and diorganotin chlorides has been investigated for the synthesis of organotin compounds, which are characterized by IR and 119Sn NMR spectroscopy. These compounds were evaluated for their antimicrobial properties and genotoxic potential (Mazza et al., 1992).
Environmental Chemistry
- Advanced Oxidation Processes: In the context of wastewater treatment, the role of chloride ions, such as those in 2-chloro-6-(trifluoromethyl)nicotinoyl chloride, in the degradation of azo dyes using advanced oxidation processes has been studied. This research highlights the dual effects of chloride ions, including both inhibitory and accelerating impacts on dye degradation (Yuan et al., 2011).
Chemical Synthesis and Analysis
- Nucleosides Modification: Nicotinoyl chloride's interaction with 2'-deoxyuridine and its derivatives leads to the formation of various nicotinoylated 2'-deoxyuridines. This demonstrates the compound's utility in modifying nucleosides, which are fundamental components of nucleic acids (Makutova et al., 1995).
- Electrophilic Coupling in Water Analysis: New electrophilic coupling reagents incorporating 2-chloro-4(trifluoromethyl)aniline have been developed for the spectrophotometric determination of residual chlorine in environmental water samples. This method demonstrates the use of 2-chloro-6-(trifluoromethyl)nicotinoyl chloride derivatives in analytical chemistry applications (Al-Okab & Syed, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPJGHKCGNVACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(trifluoromethyl)nicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



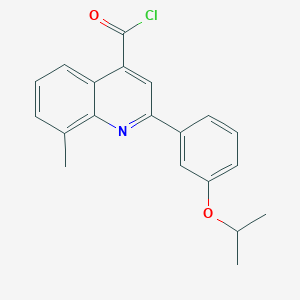


![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393929.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393930.png)
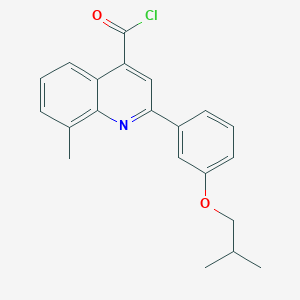
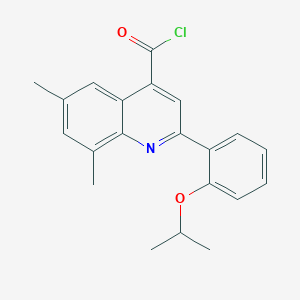
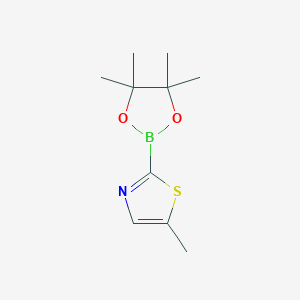

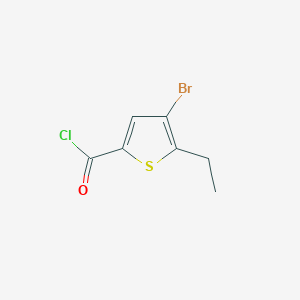
![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)
![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393941.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1393942.png)
![N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B1393943.png)